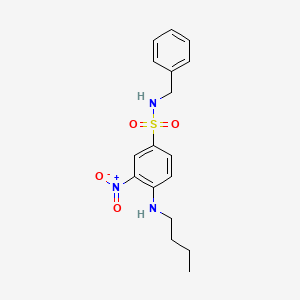
(3-CHLORO-6-ETHYL-1-BENZOTHIOPHEN-2-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a chloro group, an ethyl group, and a morpholino group attached to the benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and ethyl chloroacetate, under acidic conditions.
Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced via electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while ethylation can be performed using ethyl iodide in the presence of a base.
Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the benzothiophene intermediate with 2,6-dimethylmorpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Solvent extraction and recrystallization are commonly used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its benzothiophene core is known for its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are investigating its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The morpholino group can enhance the compound’s solubility and bioavailability, improving its therapeutic potential.
類似化合物との比較
Similar Compounds
(3-Chloro-6-ethyl-1-benzothiophen-2-yl)(4-(2-furoyl)-1-piperazinyl)methanone: This compound has a similar benzothiophene core but differs in the substituents attached to it.
(7-Methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid: Another benzothiophene derivative with different functional groups.
Uniqueness
(3-chloro-6-ethyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, enhances its solubility and bioavailability, making it a valuable compound for further research and development.
特性
IUPAC Name |
(3-chloro-6-ethyl-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-4-12-5-6-13-14(7-12)22-16(15(13)18)17(20)19-8-10(2)21-11(3)9-19/h5-7,10-11H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONLGAFYRRFQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CC(OC(C3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5030805.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5030817.png)

![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)

![9-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)

![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)
![N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
